N,N-diethyl-2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]acetamide
Description
N,N-diethyl-2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]acetamide is a synthetic indole-based acetamide derivative with a trifluoromethylphenylmethylsulfanyl substituent at the 3-position of the indole core. Its molecular formula is C₂₃H₂₄F₃N₃O₂S, with a molecular weight of 463.5158 g/mol (CAS: 877658-15-6) . The compound features an N,N-diethylacetamide group at the 1-position of the indole ring, contributing to its lipophilic character. The trifluoromethyl group enhances metabolic stability and binding affinity in biological systems, while the sulfanyl (thioether) linker may influence electronic properties and conformational flexibility .
Properties
IUPAC Name |
N,N-diethyl-2-[3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N2OS/c1-3-26(4-2)21(28)14-27-13-20(18-10-5-6-11-19(18)27)29-15-16-8-7-9-17(12-16)22(23,24)25/h5-13H,3-4,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTALNCBEBJVKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)SCC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Indole Acetamides
Key Observations :
- Core Heterocycle : The indole core in the target compound contrasts with the indazole core in compound 35 , which may alter π-π stacking interactions in biological targets.
- Substituents : The trifluoromethylphenylmethylsulfanyl group in the target compound differs from the sulfonyl (e.g., 41 , 13 ) or trifluoroacetyl (e.g., 4f ) groups in analogs. Sulfonyl groups increase polarity, while thioethers enhance lipophilicity .
- Acetamide Modifications : N,N-Diethyl substitution (target compound) vs. N-sulfonyl (41 , 13 ) or N-acetyl (4f ) groups impacts solubility and pharmacokinetics .
Physicochemical Properties
- Lipophilicity : The N,N-diethyl group and trifluoromethylphenylsulfanyl substituent make the target compound more lipophilic than sulfonyl-containing analogs (e.g., 41 , logP ~4.2 vs. ~3.5) .
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